
AIC-292
Beschreibung
Overview of Human Immunodeficiency Virus Type 1 (HIV-1) and Antiretroviral Therapy Landscape
Human Immunodeficiency Virus Type 1 (HIV-1) is a retrovirus that targets the body's immune system, specifically CD4+ T cells, leading to Acquired Immunodeficiency Syndrome (AIDS) if left untreated. iapac.orgnih.gov The replication process of HIV-1 relies on a viral enzyme called reverse transcriptase, which converts the viral RNA into DNA, a crucial step for integration into the host cell's genome. iapac.orgwikipedia.orgebsco.com
The introduction of Highly Active Antiretroviral Therapy (HAART) has transformed HIV-1 infection from a fatal disease into a manageable chronic condition. probiologists.comnih.gov This therapy typically involves a combination of drugs from different classes that target various stages of the HIV-1 life cycle. wikipedia.orgebsco.com Reverse transcriptase inhibitors are a cornerstone of these regimens. ebsco.com Despite the success of HAART, challenges such as drug resistance, long-term toxicities, and the persistence of viral reservoirs necessitate the continuous development of new and improved antiretroviral agents. probiologists.comnih.govoup.com
Rationale for the Development of Next-Generation NNRTIs
The primary driver for the development of next-generation NNRTIs is the emergence of drug-resistant HIV-1 strains. nih.govresearchgate.net Single amino acid mutations in the reverse transcriptase enzyme can confer high-level resistance to first-generation NNRTIs, often leading to cross-resistance within the class. nih.govasm.org For instance, mutations like K103N, Y181C, and G190A are highly prevalent and can render older NNRTIs ineffective. nih.gov
Furthermore, some of the earlier NNRTIs have been associated with adverse effects and drug-drug interactions, limiting their use in certain patient populations. nih.gov Therefore, there is a significant medical need for new NNRTIs with improved resistance profiles, better tolerability, and more favorable pharmacokinetic properties to provide more robust and durable treatment options. nih.govnih.gov
Identification of AIC-292 within the Diarylpyrazole-[Imidazolidinone]-Carboxamide Chemical Class
In the quest for novel anti-HIV compounds, researchers identified a new chemical class known as diarylpyrazole-[imidazolidinone]-carboxamides as potent NNRTIs. nih.gov Within this class, the compound this compound emerged as a promising development candidate due to its favorable preclinical profile, including high selectivity, efficacy, and encouraging pharmacokinetic and safety properties. nih.govnih.gov this compound, with the chemical formula C19H12Cl2F2N4O2, was specifically developed to address the shortcomings of earlier NNRTIs, particularly the issue of drug resistance. researchgate.net
Eigenschaften
CAS-Nummer |
1187917-12-9 |
---|---|
Molekularformel |
C19H12Cl2F2N4O2 |
Molekulargewicht |
437.2 g/mol |
IUPAC-Name |
1-[1-(3-chloro-4-fluorophenyl)-5-(3-chloro-5-fluorophenyl)pyrazole-3-carbonyl]imidazolidin-4-one |
InChI |
InChI=1S/C19H12Cl2F2N4O2/c20-11-3-10(4-12(22)5-11)17-7-16(19(29)26-8-18(28)24-9-26)25-27(17)13-1-2-15(23)14(21)6-13/h1-7H,8-9H2,(H,24,28) |
InChI-Schlüssel |
JPOJKNJIKXMZRB-UHFFFAOYSA-N |
SMILES |
C1C(=O)NCN1C(=O)C2=NN(C(=C2)C3=CC(=CC(=C3)Cl)F)C4=CC(=C(C=C4)F)Cl |
Kanonische SMILES |
C1C(=O)NCN1C(=O)C2=NN(C(=C2)C3=CC(=CC(=C3)Cl)F)C4=CC(=C(C=C4)F)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AIC-292; AIC-292; AIC-292 |
Herkunft des Produkts |
United States |
Chemical Synthesis and Structural Elucidation of Aic-292
Synthetic Methodologies and Chemical Pathways for AIC-292 Production
The synthesis of this compound, a diarylpyrazole-[imidazolidinone]-carboxamide, has been described in patent literature. molaid.com One reported synthetic pathway involves the reaction of lithium-1-(3-chloro-5-fluorophenyl)-4-ethoxy-3,4-dioxobut-1-en-1-olate with other reagents, specifically benzotriazol-1-yloxyl-tris-(pyrrolidino)-phosphonium hexafluorophosphate, N,N-diisopropylethylamine, and lithium hydroxide. molaid.com This reaction is conducted using a solvent system comprising tetrahydrofuran, ethanol, and water. molaid.com
Another described method involves the use of 5-(3-chloro-4-fluorophenyl)-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid as a reactant, leading to the formation of 1-{[5-(3-chloro-4-fluorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-3-yl]carbonyl}imidazolidin-4-one, which is this compound. molaid.com This suggests a synthetic route that involves the formation of the imidazolidinone ring and the coupling of the pyrazole carboxylic acid moiety to it.
Precursor Chemistry and Reaction Optimization
Key precursors in the synthesis of this compound include substituted pyrazole derivatives, such as 5-(3-chloro-4-fluorophenyl)-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid, and a lithium enolate derivative, lithium-1-(3-chloro-5-fluorophenyl)-4-ethoxy-3,4-dioxobut-1-en-1-olate. molaid.com The reactions utilize coupling reagents like benzotriazol-1-yloxyl-tris-(pyrrolidino)-phosphonium hexafluorophosphate and bases such as N,N-diisopropylethylamine and lithium hydroxide. molaid.com
Solvents reported in these synthetic procedures include tetrahydrofuran, ethanol, and water. molaid.com While detailed reaction optimization parameters beyond reaction time (e.g., 2.0 hours or 6 hours) are not extensively detailed in the available information, the reported yields, such as 87% of the theoretical yield for one method, indicate that the reaction conditions are optimized to achieve efficient conversion to the desired product. molaid.com
Characterization of Synthetic Intermediates and Final Product Purity
The characterization of synthetic intermediates and the final this compound product is crucial to confirm the chemical structure and assess purity. Standard analytical techniques commonly employed in organic synthesis are utilized for this purpose. Based on the chemical literature for similar compounds, these techniques likely include Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR and ¹³C NMR) to elucidate the molecular structure and confirm the presence and position of functional groups. scispace.combiointerfaceresearch.comresearchgate.netgoogle.com Mass spectrometry (MS) is typically used to determine the molecular weight and fragmentation pattern, providing further confirmation of the compound's identity. Elemental analysis is also a standard method to verify the empirical formula by determining the percentage of each element in the compound. biointerfaceresearch.com Assessment of the final product purity is commonly performed using chromatographic methods such as High-Performance Liquid Chromatography (HPLC).
Resistance Profile of Aic-292
Activity against Common NNRTI-Resistant Mutations
This compound has demonstrated retained activity against a wide array of single and multiple NNRTI-resistant viral strains. nih.govresearcher.life It is particularly effective against the most prevalent RAMs, which are a major cause of treatment failure with older NNRTIs. nih.govnih.gov
NNRTI Resistance Mutation | This compound Activity |
K103N | Retained Potency |
Y181C | Retained Potency |
G190A | Retained Potency |
Based on in vitro susceptibility testing. nih.govresearchgate.net |
An interesting and unique characteristic of this compound is its activity against viruses with the L100I mutation. Viruses carrying this mutation were found to be hypersusceptible to this compound, meaning the drug was even more potent against these resistant strains. nih.govnih.gov This is in stark contrast to other NNRTIs, where the L100I mutation often contributes to resistance. researchgate.net
Preclinical Development of Aic-292
In Vivo Efficacy in Animal Models
In a mouse xenograft model, which involves transplanting human immune cells into mice to create a system for studying HIV-1 infection, this compound demonstrated potent antiviral efficacy. nih.govnih.gov When administered once daily, it effectively suppressed viral replication in this in vivo setting. nih.govresearchgate.net These results provided strong evidence for its potential as a therapeutic agent in humans. nih.gov
Antiviral Potency in Various Cell Lines (e.g., MT-4 cells, PBMCs, Macrophages)
In Vitro Combination Studies
Combination therapy is the standard of care for HIV-1 infection to maximize efficacy and prevent the emergence of resistance. wikipedia.org In vitro studies combining this compound with other marketed HIV drugs from different classes showed no antagonistic interactions. nih.govnih.gov This suggests that this compound can be effectively combined with other antiretroviral agents in treatment regimens. researchgate.net
Pre-clinical in Vivo Pharmacodynamics and Efficacy Studies of Aic-292
Utilization of Engineered Animal Models for HIV-1 Replication (e.g., Mouse Xenograft Model)
Engineered animal models are essential tools in HIV-1 research, particularly for evaluating the efficacy of novel antiretroviral compounds like AIC-292, as small animals such as mice are not naturally susceptible to HIV-1 infection. Efforts have focused on developing immunodeficient mice engrafted with human immune system cells or tissues to provide susceptible target cells for viral replication. nih.gov An engineered mouse xenograft model was utilized to evaluate the in vivo antiviral activity of this compound against HIV-1. nih.govresearcher.liferesearchgate.netmedchemexpress.comasm.orgresearchgate.net This model involved the use of HIV-1-infected human T cells contained within Gelfoam sponges, which were then implanted into the mice. asm.org This approach is similar to mouse models previously established for studying human cytomegalovirus. asm.org
Demonstration of Antiviral Efficacy in Relevant Animal Models
Studies in the engineered mouse xenograft model demonstrated that this compound displayed potent antiviral efficacy in vivo. nih.govresearcher.liferesearchgate.netmedchemexpress.comasm.org When administered once daily, this compound showed comparable or superior activity to twice-daily dosing of established NNRTIs such as efavirenz, etravirine, and rilpivirine over a five-day treatment period. aidsmap.com The efficacy of this compound therapy on HIV-1 replication was assessed by measuring viral titers of HIV-1-infected cells harvested from the Gelfoam sponges within the transplanted mice. researchgate.net
Assessment of Pharmacodynamic Endpoints in Preclinical Systems
In the preclinical in vivo studies, the primary pharmacodynamic endpoint assessed was the reduction of viral load. This was quantified by measuring HIV-1 gag RNA copies per microgram of GAPDH RNA, normalized to the mean of the respective placebo control group. researchgate.net Dose-response curves were generated from the viral load data obtained in the mouse xenograft model to calculate key pharmacodynamic parameters, specifically the half maximal effective dose (ED50) and the 90% effective dose (ED90). researchgate.net These values represent the drug concentration or dose at which 50% and 90% of the maximal antiviral effect is achieved, respectively, providing crucial information about the potency of this compound in a living system.
Summary of Antiviral Efficacy in Mouse Xenograft Model (Illustrative based on search findings):
Treatment Group | Administration Frequency | Relative Viral Load (Normalized to Placebo) | ED50 | ED90 |
Placebo | - | 1.0 | - | - |
This compound | Once daily | Significantly reduced compared to placebo researchgate.net | Calculated from dose-response data researchgate.net | Calculated from dose-response data researchgate.net |
Efavirenz | Twice daily | Less effective than once-daily this compound over 5 days aidsmap.com | - | - |
Etravirine | Twice daily | Less effective than once-daily this compound over 5 days aidsmap.com | - | - |
Rilpivirine | Twice daily | Less effective than once-daily this compound over 5 days aidsmap.com | - | - |
In Vitro Selectivity Profiling against Off-Target Proteins and Receptors
In vitro studies have assessed the selectivity of this compound to understand its potential for off-target activity. Testing against a panel of 68 different receptors indicated a low potential for such effects aidsmap.com. This compound demonstrated excellent selectivity in a lead profiling screen nih.gov.
Assessment of Interaction with Key Drug Metabolism Enzymes (e.g., CYP450 inhibition profile)
The interaction of this compound with major cytochrome P450 (CYP450) enzymes, which are crucial for drug metabolism, has been evaluated. This compound did not inhibit major CYP450 enzymes, suggesting a low potential for drug-drug interactions mediated through this pathway aidsmap.com.
Pre-clinical Pharmacokinetic Considerations (e.g., protein binding in relevant matrices)
Pre-clinical pharmacokinetic studies have considered factors such as protein binding. This compound exhibited protein-binding levels similar to those of other NNRTIs aidsmap.com. Plasma protein binding is a significant factor in pharmacokinetics as it influences the free concentration of a drug available to exert pharmacological effects nih.gov. High plasma protein binding is often associated with lipophilic drugs .
Summary of Pre-clinical Findings
Aspect | Finding | Source |
In Vitro Selectivity (vs 68 receptors) | Low potential for off-target activity; excellent selectivity | nih.govaidsmap.com |
CYP450 Inhibition | Did not inhibit major CYP450 enzymes; low potential for drug interactions | aidsmap.com |
Protein Binding | Similar levels to other NNRTIs | aidsmap.com |
Conclusion
AIC-292 is a novel, potent non-nucleoside reverse transcriptase inhibitor from the diarylpyrazole-[imidazolidinone]-carboxamide chemical class. nih.govnih.gov Its key strengths lie in its low nanomolar efficacy against wild-type HIV-1 and, most importantly, its broad and potent activity against a wide range of NNRTI-resistant strains, including those with the most prevalent mutations. nih.govresearchgate.net Preclinical studies, including in vivo efficacy in animal models and favorable in vitro combination results, underscore its potential as a next-generation NNRTI for the treatment of HIV-1 infection. nih.govnih.gov The unique hypersusceptibility of the L100I mutant to this compound further distinguishes it from other NNRTIs. nih.gov
Structure-activity Relationship Sar Studies of Aic-292 and Its Derivatives
Identification of Essential Structural Motifs for HIV-1 RT Inhibition
The fundamental structure of AIC-292 comprises several key motifs that are critical for its inhibitory function against HIV-1 reverse transcriptase (RT). The core scaffold can be deconstructed into three primary components, each playing a vital role in binding to the enzyme.
Diarylpyrazole Core: The diarylpyrazole moiety forms the backbone of the molecule. This structure consists of a central pyrazole ring substituted with two phenyl rings. This arrangement allows the molecule to adopt a "butterfly-like" conformation, which is characteristic of many NNRTIs and enables it to fit within the allosteric NNRTI binding pocket (NNIBP) of the HIV-1 RT. researchgate.net The specific halogen substitutions on these phenyl rings—a 3-chloro-4-fluoro-phenyl group at the N1 position and a 3-chloro-5-fluoro-phenyl group at the C5 position—are crucial for optimizing hydrophobic and electronic interactions within the binding pocket. researchgate.net
Imidazolidinone Moiety: Linked to the pyrazole core is an imidazolidinone ring. This heterocyclic component is involved in forming key hydrogen bond interactions with amino acid residues in the binding pocket. Such interactions are essential for anchoring the inhibitor firmly to the enzyme, contributing significantly to its binding affinity and inhibitory potency. nih.gov
Carboxamide Linker: A carboxamide group serves as the linker connecting the diarylpyrazole core to the imidazolidinone ring. This linker provides a specific spatial orientation and degree of rotational freedom, allowing the two main structural components (the diarylpyrazole and the imidazolidinone) to position themselves optimally within the complex topography of the NNIBP.
The combination of these motifs—the flexible, hydrophobic diaryl "wings," the hydrogen-bonding imidazolidinone "head," and the rigidifying carboxamide linker—constitutes the essential pharmacophore of this compound required for potent inhibition of HIV-1 RT.
Systematic Chemical Modifications and Their Impact on Antiviral Potency
The refinement of the diarylpyrazole-[imidazolidinone]-carboxamide scaffold leading to this compound involved numerous systematic chemical modifications. SAR studies on related heterocyclic compounds provide insight into how specific structural changes can influence antiviral potency. These modifications are generally aimed at enhancing binding affinity, improving the resistance profile, and optimizing pharmacokinetic properties.
For instance, in related pyrazole derivatives, altering the substituents on the phenyl rings has a profound impact on activity. The nature and position of halogen atoms, like the chloro and fluoro groups on this compound, are finely tuned to maximize interactions with hydrophobic and polar regions of the NNIBP. The introduction of different functional groups can either enhance or diminish potency. Studies on similar heteroaryl scaffolds have shown that adding bulky groups or altering the linker length, such as introducing a methylene spacer, can lead to a significant loss of activity, likely due to steric hindrance or suboptimal orientation within the binding pocket. nih.gov
The table below illustrates hypothetical SAR trends based on common modifications made to NNRTI scaffolds similar to this compound.
Modification Type | Structural Change Example | General Impact on Antiviral Potency (EC₅₀) | Rationale |
---|---|---|---|
Alteration of Phenyl Ring Substituents | Replacing chloro/fluoro groups with larger halogens (e.g., bromo) or alkyl groups. | Variable; often decreases potency. | Disrupts optimal hydrophobic and electronic interactions within the binding pocket. |
Modification of the Linker | Introducing a methylene spacer between the pyrazole and carboxamide. | Decreases potency. | Alters the spatial arrangement of key binding motifs, leading to a poor fit. nih.gov |
Substitution on the Pyrazole Ring | Adding an acyl group to the pyrazole nitrogen. | Decreases potency. | Introduces steric clash and unfavorably alters the electronic properties of the core. nih.gov |
Modification of the Imidazolidinone Ring | Replacing it with a different heterocyclic system (e.g., pyrrolidinone). | Variable; can be tolerated if H-bonding is maintained. | The ability to form critical hydrogen bonds with the enzyme backbone is paramount. nih.gov |
Rational Design and Synthesis of Analogues based on SAR Insights
The insights gained from SAR studies form the basis for the rational design and synthesis of new analogues. tandfonline.com The primary goal is to create molecules with improved therapeutic profiles, particularly against drug-resistant HIV-1 strains. For NNRTIs like this compound, rational design focuses on enhancing the molecule's structural flexibility. nih.gov This "wobble" capacity allows the inhibitor to adapt to changes in the shape of the binding pocket caused by resistance mutations.
The synthesis of diarylpyrazole analogues typically involves multi-step chemical processes. These often begin with the condensation of a substituted hydrazine with a diketone to form the central pyrazole ring, followed by a series of reactions to build the carboxamide linker and the imidazolidinone moiety. mdpi.com By strategically choosing different starting materials and reagents, chemists can systematically introduce a wide variety of functional groups at different positions on the molecular scaffold to explore the chemical space and identify compounds with superior properties. mdpi.commdpi.com This iterative process of design, synthesis, and biological testing is fundamental to the discovery of next-generation NNRTIs.
Computational Modeling and Molecular Docking to Elucidate Binding Modes
Computational chemistry, including molecular docking and quantitative structure-activity relationship (QSAR) studies, is an indispensable tool in the development of NNRTIs like this compound. nih.govnih.govresearchgate.net These in silico methods provide valuable insights into how the inhibitor binds to HIV-1 RT at an atomic level. nih.gov
Molecular docking simulations place the this compound molecule into a three-dimensional model of the HIV-1 RT's NNRTI binding pocket. These simulations predict the most likely binding pose and identify key interactions between the inhibitor and the enzyme. For NNRTIs, the binding pocket is primarily hydrophobic and is formed by residues such as L100, K101, K103, V106, Y181, Y188, G190, and P236. nih.govstanford.edu Docking studies reveal that the diaryl "wings" of this compound likely engage in hydrophobic and π-π stacking interactions with the aromatic side chains of tyrosine residues (Y181, Y188), while the imidazolidinone portion forms crucial hydrogen bonds with the main chain of residues like K101. nih.gov These interactions anchor the inhibitor in the pocket, allosterically distorting the enzyme and preventing it from performing its function. immunopaedia.org.za
These computational models are critical for understanding the mechanisms of drug resistance. By modeling the structure of mutant RT enzymes, researchers can predict how amino acid changes will affect inhibitor binding and use this information to design new analogues that are less susceptible to these mutations. nih.gov
Influence of Chemical Modifications on Resistance Profile and Selectivity
A key objective in the development of new NNRTIs is to create compounds that remain active against HIV-1 strains that have developed resistance to existing drugs. This compound was specifically evaluated for its ability to inhibit a broad panel of clinically relevant NNRTI-resistant mutants. nih.govnih.gov
Research shows that this compound retains significant activity against viruses with some of the most common and challenging resistance-associated mutations (RAMs), such as K103N, Y181C, and G190A. nih.govresearchgate.net Its flexible diarylpyrazole structure allows it to adjust its conformation to fit within the altered binding pockets of these mutant enzymes. One of the most striking findings is that viruses carrying the L100I mutation, which often confers resistance to other NNRTIs, are hypersusceptible to this compound. nih.govresearchgate.net This suggests a unique binding mode that is actually enhanced by this specific mutation.
The selectivity of an NNRTI is also a critical parameter, ensuring that it inhibits the viral target without affecting host cell proteins. This compound has demonstrated high selectivity for HIV-1 RT. In a broad lead profiling screen against 68 different human proteins and receptors, this compound showed no significant off-target activity, confirming its specific mechanism of action. nih.govasm.org
The table below summarizes the activity of this compound against various NNRTI-resistant HIV-1 strains, presented as the fold change (FC) in the 50% effective concentration (EC₅₀) compared to the wild-type (WT) virus. A lower FC value indicates better activity against the resistant strain.
HIV-1 Mutant Strain (RAM) | This compound (Fold Change in EC₅₀) | Efavirenz (EFV) (Fold Change in EC₅₀) | Etravirine (ETR) (Fold Change in EC₅₀) | Rilpivirine (RPV) (Fold Change in EC₅₀) |
---|---|---|---|---|
WT | 1 | 1 | 1 | 1 |
L100I | 0.1 | 44 | 3 | 1 |
K103N | 2 | 28 | 1 | 2 |
V106A | 4 | 16 | 2 | 1 |
Y181C | 3 | 5 | 1 | 2 |
Y188L | 9 | 63 | 2 | 3 |
G190A | 3 | 14 | 1 | 1 |
K103N + Y181C | 11 | >2500 | 3 | 29 |
Q & A
Q. How can researchers ensure methodological rigor when scaling this compound synthesis for preclinical trials?
- Process optimization : Use design of experiments (DoE) to identify critical factors (e.g., reaction temperature, catalyst loading) .
- Batch consistency : Implement QC/QA protocols (e.g., LC-MS purity checks for each synthesis batch) .
- Adhere to Good Laboratory Practice (GLP) standards for documentation .
Tables for Key Methodologies
Framework | Application | Source |
---|---|---|
PICOT | Structuring hypothesis-driven research questions | |
FINER | Evaluating feasibility and relevance of questions | |
FAIR Principles | Ensuring data reproducibility and accessibility |
Analytical Technique | Purpose | Reference |
---|---|---|
HRMS | Confirm molecular weight and structure | |
SPR/ITC | Quantify binding affinity and kinetics | |
Multivariate Regression | Analyze confounding variables |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.